molecular formula C12H20N2O4 B7965180 Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate

Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B7965180
M. Wt: 256.30 g/mol
InChI Key: XMXWDVORJLWWCH-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[45]decane-7-carboxylate is a synthetic organic compound with the molecular formula C12H20N2O4 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of a suitable amine with a carbonyl compound under controlled conditions. One common method involves the use of tert-butyl carbamate as a protecting group for the amine, followed by cyclization to form the spiro structure. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique spiro structure makes it useful in the development of novel materials with specific mechanical and chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
  • Tert-butyl (S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Uniqueness

Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-6-4-5-12(8-14)7-13-9(15)17-12/h4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXWDVORJLWWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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